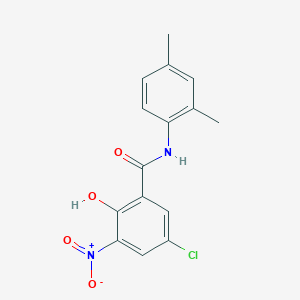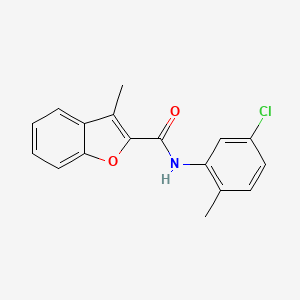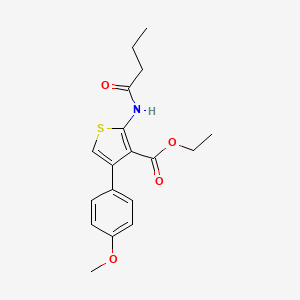![molecular formula C14H17N3O2S B5851989 isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 5528-06-3](/img/structure/B5851989.png)
isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate, commonly known as ITC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ITC is a carbamate derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. In
Wirkmechanismus
The mechanism of action of ITC is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of essential molecules in microorganisms. ITC has been shown to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger, by targeting their cell wall synthesis. It has also been shown to inhibit the growth of several bacteria, including Escherichia coli and Staphylococcus aureus, by targeting their DNA replication and protein synthesis.
Biochemical and Physiological Effects:
ITC has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It has also been shown to inhibit the expression of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ITC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in several cell lines, making it a safe candidate for in vitro experiments. However, ITC has several limitations. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in aqueous solutions, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on ITC. One potential direction is the development of new drugs based on ITC's antifungal, antibacterial, and antiviral properties. Another direction is the exploration of ITC's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of ITC and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, ITC is a promising compound with potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have antifungal, antibacterial, and antiviral properties. Its mechanism of action is not fully understood, but it has several biochemical and physiological effects that make it a promising candidate for the development of new drugs. While ITC has several advantages for lab experiments, it also has limitations that need to be addressed. Further research is needed to fully understand the potential applications of ITC in scientific research.
Synthesemethoden
The synthesis of ITC involves the reaction of 4-methylphenyl isothiocyanate with isobutyl carbamate in the presence of a catalyst. The reaction yields ITC as a white crystalline solid with a melting point of 129-131°C. The purity of ITC can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
ITC has been extensively used in scientific research due to its potential applications as a bioactive compound. It has been shown to have antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs. ITC has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
2-methylpropyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)8-19-14(18)15-13-17-16-12(20-13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUUPLNOWKAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970602 |
Source


|
| Record name | 2-Methylpropyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]carbamate | |
CAS RN |
5528-06-3 |
Source


|
| Record name | 2-Methylpropyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)

amino]ethanol](/img/structure/B5851951.png)


![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)


![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)
